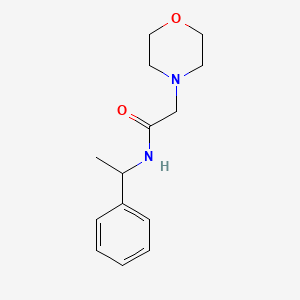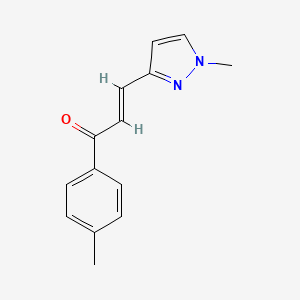![molecular formula C22H28N2O3 B5403340 4-[(3-methylphenoxy)methyl]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5403340.png)
4-[(3-methylphenoxy)methyl]-N-[3-(4-morpholinyl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-methylphenoxy)methyl]-N-[3-(4-morpholinyl)propyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as MPMPB and is used in various research applications due to its unique properties.
Mechanism of Action
The exact mechanism of action of MPMPB is not fully understood. However, it is believed to act as an antagonist at dopamine D2 receptors and as an agonist at sigma receptors. MPMPB has also been shown to have an affinity for serotonin receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
MPMPB has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum and prefrontal cortex, which may contribute to its therapeutic effects in neurological disorders. MPMPB has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MPMPB in lab experiments is its high affinity for dopamine D2 receptors. This makes it an ideal ligand for studying the role of dopamine in various neurological disorders. However, one of the limitations of using MPMPB is its limited solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the use of MPMPB in scientific research. One area of interest is the study of its effects on other neurotransmitter systems such as the glutamate and GABA systems. MPMPB has also been shown to have potential therapeutic effects in the treatment of addiction and anxiety disorders. Further research is needed to fully understand the mechanism of action of MPMPB and its potential therapeutic applications.
Conclusion:
In conclusion, MPMPB is a unique chemical compound that has gained significant attention in the field of scientific research. Its high affinity for dopamine D2 receptors and its potential therapeutic applications make it an ideal ligand for studying various neurological disorders. While there are limitations to its use in lab experiments, the future directions for the use of MPMPB in scientific research are promising.
Synthesis Methods
The synthesis of MPMPB involves the reaction of 3-methylphenoxyacetyl chloride with 3-(4-morpholinyl)propylamine in the presence of triethylamine. The resulting product is then reacted with benzoyl chloride to obtain MPMPB. This synthesis method has been described in detail in various research papers and is considered to be a reliable method for the production of MPMPB.
Scientific Research Applications
MPMPB has been extensively used in scientific research for its unique properties. It is commonly used as a ligand for various receptors such as dopamine receptors, sigma receptors, and serotonin receptors. MPMPB has been shown to have high affinity for dopamine D2 receptors and is used in the study of various neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
4-[(3-methylphenoxy)methyl]-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-18-4-2-5-21(16-18)27-17-19-6-8-20(9-7-19)22(25)23-10-3-11-24-12-14-26-15-13-24/h2,4-9,16H,3,10-15,17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORWJHUJDWFRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylphenoxy)methyl]-N~1~-(3-morpholinopropyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,6aR*)-5-(3-methylbenzoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5403261.png)

![1'-(5-fluoropyrimidin-2-yl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5403293.png)

![6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5403303.png)
![N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-methylbenzamide](/img/structure/B5403316.png)

![4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5403331.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5403334.png)
![(3R)-1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B5403335.png)
![4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403349.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5403355.png)
![6-methyl-2-[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]nicotinonitrile dihydrochloride](/img/structure/B5403357.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5403362.png)